molecular formula C27H25NO5S B489142 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide CAS No. 518321-17-0

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide

Cat. No.: B489142
CAS No.: 518321-17-0
M. Wt: 475.6g/mol
InChI Key: IWPFJVAZEDJRCH-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, and is further substituted with acetyl, methyl, and sulfonamide groups. These functional groups contribute to the compound’s reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps involve the introduction of the acetyl and methyl groups through Friedel-Crafts acylation and alkylation reactions, respectively. The final step includes the sulfonamide formation, which is achieved by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethyl-N-(4-methylbenzoyl)benzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethyl-N-(4-methylbenzoyl)benzenesulfonamide

Uniqueness

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-2,4-dimethyl-N-(4-methylbenzoyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both acetyl and sulfonamide groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5S/c1-16-6-9-21(10-7-16)27(30)28(34(31,32)25-13-8-17(2)14-18(25)3)22-11-12-24-23(15-22)26(19(4)29)20(5)33-24/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPFJVAZEDJRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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